5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide
Description
This compound is characterized by its unique structure, which includes a quinoline ring, a bromine atom, and a hydroxybenzamide group
Properties
IUPAC Name |
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3/c1-2-7-28-15-4-5-17-12(9-15)8-13(19(22)24-17)11-23-25-20(27)16-10-14(21)3-6-18(16)26/h3-6,8-11,26H,2,7H2,1H3,(H,25,27)/b23-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMSFHZRDTPMD-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chlorobenzoic acid as a starting material, which undergoes monobromination in an NBS/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help in achieving efficient production. For example, the use of a catalyst to inhibit the formation of impurities during the bromination step can result in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxybenzamide groups can also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar in structure but contains a pyridine ring instead of a quinoline ring.
5-bromo-2-chloronicotinonitrile: Contains a nitrile group and is used in different applications.
Uniqueness
The uniqueness of 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
